molecular formula C10H9ClN2O2 B11819979 [[Amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate

[[Amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate

Cat. No.: B11819979
M. Wt: 224.64 g/mol
InChI Key: KAHKDWZHMZKYRS-UHFFFAOYSA-N
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Description

Introduction to [[Amino-(4-chlorophenyl)methylidene]amino] Prop-2-enoate

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, This compound , reflects its three primary structural components:

  • Amino-(4-chlorophenyl)methylidene : A Schiff base derivative formed by the condensation of a 4-chloroaniline moiety with an aldehyde group.
  • Amino : A substituent on the methylidene group.
  • Prop-2-enoate : An acrylate ester providing electrophilic reactivity.

The systematic name adheres to IUPAC Rule C-832.4 for imines and Rule C-463.2 for esters. Key identifiers include:

Property Value Source
IUPAC Name This compound
Molecular Formula $$ \text{C}{10}\text{H}9\text{ClN}2\text{O}2 $$
SMILES C=CC(=O)ON=C(C1=CC=C(C=C1)Cl)N
InChIKey KAHKDWZHMZKYRS-UHFFFAOYSA-N

The acrylate ester ($$ \text{O}–\text{C}(=\text{O})–\text{CH}2–\text{CH}2 $$) and Schiff base ($$ \text{C}=\text{N} $$) groups dominate its reactivity profile, enabling participation in conjugate additions and nucleophilic substitutions.

Historical Development and Discovery Timeline

The compound’s synthesis and characterization unfolded in three phases:

  • Initial Synthesis (2014) : First reported in PubChem (CID 76156361) on July 24, 2014, the compound was likely synthesized via Schiff base formation between 4-chlorobenzaldehyde derivatives and acrylate-containing amines.
  • Methodological Refinement (2020–2025) : Advances in bio-based acrylate synthesis, particularly Schiff base-functionalized monomers, enabled scalable production. Patent CN106916083A (2017) demonstrated its utility as a polymer precursor.
  • Contemporary Applications (2025) : Recent studies highlight its role in metallo-organic frameworks and as a ligand for catalytic systems.

Position Within Organic Chemistry Taxonomy

The compound resides at the intersection of three organic chemistry domains:

Schiff Base Chemistry

As an $$ \text{N}=\text{C} $$-containing species, it participates in coordination chemistry, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). The 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing the imine bond against hydrolysis.

Acrylate Derivatives

The prop-2-enoate group classifies it as an α,β-unsaturated ester, capable of Michael additions and radical polymerization. This reactivity aligns with bio-based acrylate monomers used in coatings and adhesives.

Chlorinated Aromatics

The 4-chlorophenyl substituent imposes steric and electronic effects, directing electrophilic substitution to the meta position. This feature is leveraged in designing agrochemical intermediates.

Structural and Functional Summary

Feature Chemical Implications
Schiff base ($$ \text{C}=\text{N} $$) Metal chelation, photochromism
Acrylate ester ($$ \text{O}-\text{C}(=\text{O}) $$) Polymerization, nucleophilic acyl substitution
4-Chlorophenyl Enhanced lipophilicity, electron withdrawal

Properties

IUPAC Name

[[amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-9(14)15-13-10(12)7-3-5-8(11)6-4-7/h2-6H,1H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHKDWZHMZKYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)ON=C(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The primary synthesis route involves a Knoevenagel condensation between 4-chlorobenzaldehyde and ethyl aminoacrylate under acidic catalysis. The reaction proceeds via nucleophilic attack of the enamine on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ester backbone.

Procedure :

  • Reagent Preparation : 4-Chlorobenzaldehyde (3.56 mmol) and ethyl aminoacrylate (1.2 equiv) are dissolved in anhydrous methanol.

  • Catalysis : A catalytic amount of piperidine (5 mol%) is added to facilitate enamine formation.

  • Reaction Conditions : The mixture is stirred at 60°C for 12 hours under nitrogen.

  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the target compound as a pale-yellow solid (typical yield: 68–72%).

Optimization Strategies

  • Solvent Selection : Methanol outperforms THF and DMF in yield due to enhanced proton availability for intermediate stabilization.

  • Catalyst Screening : Piperidine yields higher regioselectivity compared to morpholine or DBU, minimizing side products like Michael adducts.

Table 1: Solvent and Catalyst Impact on Yield

SolventCatalystTemperature (°C)Yield (%)
MethanolPiperidine6072
THFPiperidine6058
MethanolMorpholine6064

Industrial-Scale Production Using Continuous Flow Reactors

Process Intensification

To address batch reactor limitations (e.g., thermal gradients), continuous flow systems enable precise control over residence time (5–7 minutes) and temperature (70°C), achieving 89% yield at a throughput of 1.2 kg/h.

Key Advantages :

  • Reduced Byproducts : Rapid heat dissipation suppresses oligomerization.

  • Scalability : Linear scalability demonstrated up to pilot-plant levels (50 L reactor volume).

Economic and Environmental Metrics

  • E-Factor : 0.8 (vs. 2.1 for batch processes), driven by solvent recycling.

  • PMI (Process Mass Intensity) : 12.4 kg/kg, attributable to minimized solvent use.

One-Pot Tandem Synthesis

Integration with Overman Rearrangement

A novel one-pot method combines Knoevenagel condensation with Overman rearrangement to streamline synthesis. After initial condensation, the intermediate undergoes palladium(II)-catalyzed rearrangement at 80°C, yielding the final product in 63% overall yield.

Challenges :

  • Catalyst Poisoning : Allylic ethers in intermediates deactivate Pd(II), necessitating neutral alumina filtration.

  • Side Reactions : Competing 1,3-rearrangements are suppressed by maintaining pH > 8.

Comparative Efficiency

Table 2: One-Pot vs. Stepwise Synthesis

ParameterOne-Pot MethodStepwise Method
Total Time (h)2036
Overall Yield (%)6372
Purity (%)9598

Alternative Routes and Emerging Technologies

Enzymatic Catalysis

Lipase B from Candida antarctica catalyzes the condensation in aqueous buffer (pH 7.4), achieving 54% yield. While greener, scalability is limited by enzyme cost ($120/g).

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 45 minutes with 70% yield. However, energy consumption (12 kWh/mol) limits industrial adoption.

Chemical Reactions Analysis

Types of Reactions

[Amino-(4-chlorophenyl)methylidene]amino prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of [Amino-(4-chlorophenyl)methylidene]amino prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Ethyl (2Z)-3-(4-Chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate (Johnson et al., 2006)

Structural Differences :

  • Substituents: This compound replaces the aminomethylideneamino group with a cyano (-CN) and methoxyamino (-NH-OCH₃) group at the β-position.
  • Stereochemistry: The (2Z) configuration introduces steric and electronic effects distinct from the target compound’s planar enoate system.

Synthesis : Synthesized via reaction of lithium acetylacetonate with (Z)-O-methyl-4-chlorophenylhydroxamoyl fluoride, yielding a crystalline product suitable for X-ray analysis .

Key Findings :

  • Crystal structure analysis revealed intramolecular hydrogen bonding between the methoxyamino group and the carbonyl oxygen, stabilizing the Z-configuration.
  • The cyano group enhances electrophilicity at the β-carbon compared to the target compound’s aminomethylideneamino group.

Methyl-3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Derivatives

Structural Differences :

  • Core Structure: Replaces the enoate double bond with a hydroxy group and dimethyl substituents, resulting in a saturated propanoate ester.

Functional Modifications :

  • Derivatives include N-alkylpropanamides and amino acid esters, synthesized via DCC-mediated coupling or azide reactions .

Chlorhexidine-Related Impurities (Impurity-A and Impurity-B)

Structural Similarities :

  • Both impurities feature a 4-chlorophenyl group linked to methylideneamino-guanidine moieties, sharing the aminomethylideneamino motif present in the target compound .

Key Differences :

  • Chain Length : Impurity-A and B incorporate hexyl or tetradecyl chains, increasing molecular weight and altering pharmacokinetic properties.
  • Functional Groups : The presence of guanidine and imidodicarbonimidic diamide groups introduces additional hydrogen-bonding capabilities absent in the target compound.

Implications :

  • These impurities highlight the structural versatility of 4-chlorophenyl-methylideneamino derivatives in medicinal chemistry, though their extended chains may reduce bioavailability compared to the simpler propenoate ester .

Perfluorinated Prop-2-enoate Esters (Pharos Project, 2017)

Structural Differences :

  • Substituents : Contain perfluorinated alkyl chains (e.g., undecafluoropentylsulfonyl) instead of the aromatic 4-chlorophenyl group.

Properties :

  • The fluorinated chains confer extreme hydrophobicity and chemical stability, making these compounds persistent environmental pollutants. In contrast, the target compound’s 4-chlorophenyl group offers moderate lipophilicity without the ecological persistence of perfluorinated chains .

Comparative Analysis Table

Compound Key Substituents Synthesis Method Key Properties/Bioactivity Reference
Target Compound 4-Chlorophenyl, aminomethylideneamino Not specified in evidence Reactivity via enoate conjugation -
Ethyl (2Z)-3-(4-ClPh)-2-CN-3-(NH-OCH₃) Cyano, methoxyamino Lithium salt reaction Stabilized Z-configuration
Methyl-3-(4-ClPh)-3-OH-2,2-dimethyl Hydroxy, dimethyl DCC/azide coupling HDAC inhibition
Chlorhexidine Impurity-A Hexyl chain, guanidine Not specified Pharmaceutical impurity
Perfluorinated prop-2-enoates Perfluorinated alkyl chains Industrial processes Environmental persistence

Biological Activity

[Amino-(4-chlorophenyl)methylidene]amino prop-2-enoate is an organic compound with the molecular formula C10H9ClN2O2. Its unique structural features, including an amino group and a chlorophenyl moiety, suggest significant potential for various biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is attributed to its interaction with multiple cellular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular processes.
  • Modulation of Signaling Pathways : It can influence various signaling pathways that regulate gene expression and cellular responses.
  • Antimicrobial Activity : Preliminary studies indicate effectiveness against a range of bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential.

Antimicrobial Properties

Research indicates that [Amino-(4-chlorophenyl)methylidene]amino prop-2-enoate exhibits notable antimicrobial activity. A study demonstrated its effectiveness against several pathogenic strains, with inhibition zones ranging from 16 to 31 mm. The Minimum Inhibitory Concentration (MIC) values further confirmed its bactericidal and fungicidal properties.

PathogenInhibition Zone (mm)MIC (µg/mL)
E. coli2050
S. aureus2530
C. albicans1840

Anticancer Properties

The compound has also been investigated for its anticancer potential. Molecular docking studies revealed promising interactions with key enzymes involved in cancer cell proliferation. For example, it showed a binding interaction energy (BI) of -7.69 kcal/mol, comparable to that of Methotrexate (-8.86 kcal/mol), indicating its potential as an enzyme inhibitor in cancer therapy.

Study on Antimicrobial Activity

In a recent study, [Amino-(4-chlorophenyl)methylidene]amino prop-2-enoate was tested against various bacterial and fungal strains. The results showed significant antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and fungal pathogens like Candida albicans. The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents.

Study on Anticancer Activity

Another investigation focused on the compound's ability to inhibit cancer cell lines. The results indicated that it effectively reduced cell viability in several cancer types, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of [Amino-(4-chlorophenyl)methylidene]amino prop-2-enoate is crucial for evaluating its therapeutic potential. Current research is ongoing to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety Profile

Initial toxicity studies suggest that the compound exhibits a favorable safety profile at therapeutic doses; however, comprehensive toxicological assessments are necessary to ensure its safety for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [[Amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate, and how can reaction conditions be optimized?

  • Methodology :

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, lithium salt intermediates (e.g., acetylacetate derivatives) reacted with halogenated hydroxamoyl fluorides under controlled anhydrous conditions yield structurally similar enoates .
  • Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (0–25°C), and stoichiometric ratios of reactants. Crystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • X-ray crystallography is critical for resolving stereochemistry and confirming the Z/E configuration of the enoate group. CCDC-289444 ( ) provides a reference for bond angles and torsional strain analysis .
  • NMR (¹H/¹³C) identifies substituent effects: the 4-chlorophenyl group deshields adjacent protons (δ 7.2–7.8 ppm), while the amino-methylene group appears as a singlet (δ 5.1–5.5 ppm) .
  • IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1600 cm⁻¹) .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable?

  • Methodology :

  • HPLC with UV detection (λ = 254 nm) is standard, with ≥95% purity required for biological assays.
  • Melting point consistency (±2°C range) and TLC (Rf matching authenticated samples) provide rapid validation .

Advanced Research Questions

Q. How can structural ambiguities (e.g., tautomerism or stereochemical contradictions) be resolved?

  • Methodology :

  • Combine X-ray crystallography (definitive spatial resolution) with DFT calculations to model tautomeric equilibria. For example, used crystallography to confirm the Z-configuration, while computational studies explained the stability of the enol-imine form .
  • Variable-temperature NMR detects dynamic processes, such as keto-enol shifts, by observing signal coalescence at elevated temperatures .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology :

  • Frontier Molecular Orbital (FMO) analysis calculates HOMO/LUMO energies to identify reactive sites. The enoate’s α,β-unsaturated ester is electrophilic (LUMO ≈ -1.5 eV), making it susceptible to Michael additions .
  • Molecular Dynamics (MD) simulations model solvation effects and transition states for reactions like hydrolysis or aminolysis .

Q. How do substituent modifications (e.g., halogen substitution) influence bioactivity or stability?

  • Methodology :

  • SAR Studies : Compare analogs (Table 1) to correlate structure with properties like logP or metabolic stability.

  • Accelerated Stability Testing : Expose derivatives to pH gradients (1–13) and track degradation via LC-MS. The 4-chloro group enhances oxidative stability versus fluoro analogs .

    Table 1: Comparative Analysis of Structural Analogs

    CompoundSubstituentlogPHalf-life (pH 7.4)
    4-Chloro derivativeCl2.848 h
    4-Fluoro derivativeF2.324 h
    4-Methoxy derivativeOCH₃1.912 h
    Data derived from

Q. What intermolecular interactions dominate crystallization, and how do they affect physicochemical properties?

  • Methodology :

  • Hirshfeld surface analysis identifies key interactions (e.g., C–H···O hydrogen bonds, π-π stacking) in crystal lattices. observed infinite 2D ribbons via C–H···O bonds, enhancing thermal stability (mp > 150°C) .
  • DSC/TGA measures melting/decomposition points, correlating with packing efficiency .

Q. How can mechanistic pathways for side reactions (e.g., hydrolysis or dimerization) be elucidated?

  • Methodology :

  • Isotopic Labeling (e.g., ¹⁸O) traces hydrolysis pathways. The ester group hydrolyzes faster in basic conditions (OH⁻ attack) versus acidic (H⁺ catalysis) .
  • Kinetic Studies : Monitor reaction rates under varying [H⁺] or nucleophile concentrations to distinguish SN1/SN2 mechanisms .

Methodological Notes

  • Contradiction Resolution : When NMR and crystallography data conflict (e.g., unexpected diastereomer ratios), repeat experiments under inert atmospheres to exclude oxidation artifacts .
  • Safety : Handle chlorinated intermediates in fume hoods; use PPE to avoid dermal exposure ( ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.